molecular formula C6H8OS2 B050421 1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl-(9CI) CAS No. 122138-88-9

1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl-(9CI)

Cat. No.: B050421
CAS No.: 122138-88-9
M. Wt: 160.3 g/mol
InChI Key: FUKFNNHBXDYTJV-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is an organic compound that belongs to the class of dithiin derivatives These compounds are characterized by a six-membered ring containing two sulfur atoms The presence of the aldehyde group at the 2-position and the methyl group at the 3-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of organolithium reagents containing a 5,6-dihydro-1,4-dithiin moiety. These reagents can be used as homologating agents to build up the desired compound through a step-by-step approach or a tandem process

Industrial Production Methods

Industrial production methods for 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The sulfur atoms in the dithiin ring can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is unique due to the presence of both an aldehyde group and a methyl group on the dithiin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

122138-88-9

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde

InChI

InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3

InChI Key

FUKFNNHBXDYTJV-UHFFFAOYSA-N

SMILES

CC1=C(SCCS1)C=O

Canonical SMILES

CC1=C(SCCS1)C=O

Synonyms

1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI)

Origin of Product

United States

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